molecular formula C17H22N4 B12251239 N-cyclopentyl-5-[4-(dimethylamino)phenyl]pyrimidin-2-amine

N-cyclopentyl-5-[4-(dimethylamino)phenyl]pyrimidin-2-amine

Cat. No.: B12251239
M. Wt: 282.4 g/mol
InChI Key: WXGTYKYKHDVUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-5-[4-(dimethylamino)phenyl]pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Properties

Molecular Formula

C17H22N4

Molecular Weight

282.4 g/mol

IUPAC Name

N-cyclopentyl-5-[4-(dimethylamino)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C17H22N4/c1-21(2)16-9-7-13(8-10-16)14-11-18-17(19-12-14)20-15-5-3-4-6-15/h7-12,15H,3-6H2,1-2H3,(H,18,19,20)

InChI Key

WXGTYKYKHDVUHR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CN=C(N=C2)NC3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-[4-(dimethylamino)phenyl]pyrimidin-2-amine typically involves the reaction of cyclopentylamine with 4-(dimethylamino)benzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a suitable reagent, such as ammonium acetate, to yield the desired pyrimidine derivative. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-[4-(dimethylamino)phenyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.

Major Products Formed

    Oxidation: N-oxides of the pyrimidine derivative.

    Reduction: Reduced forms of the pyrimidine derivative with altered functional groups.

    Substitution: Substituted pyrimidine derivatives with different functional groups replacing the dimethylamino group.

Scientific Research Applications

N-cyclopentyl-5-[4-(dimethylamino)phenyl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-[4-(dimethylamino)phenyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-5-[4-(dimethylamino)phenyl]pyrimidin-2-amine
  • N-propyl-5-[4-(dimethylamino)phenyl]pyrimidin-2-amine
  • 2-Cyclopropyl-5-[4-(dimethylamino)phenyl]pyrimidin-2-amine

Uniqueness

N-cyclopentyl-5-[4-(dimethylamino)phenyl]pyrimidin-2-amine is unique due to its cyclopentyl group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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